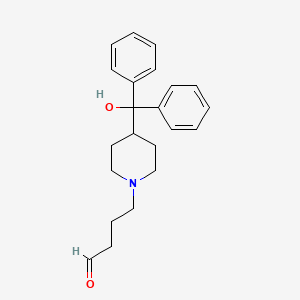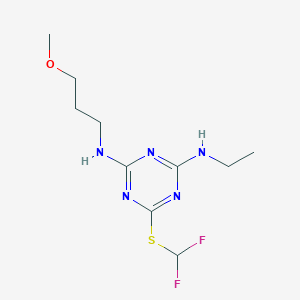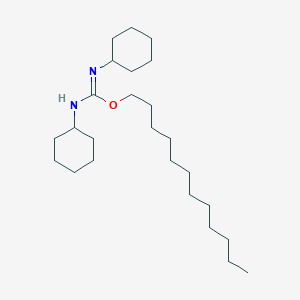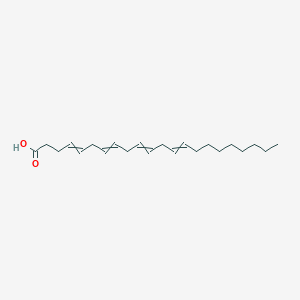![molecular formula C14H20O2Si B14328050 {[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane CAS No. 102802-55-1](/img/structure/B14328050.png)
{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane is an organosilicon compound that features a unique combination of vinyl and methoxy groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane can be achieved through several methods. One common approach involves the reaction of 2-(2-ethenylphenyl)-1-methoxyethanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired silane compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which {[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane exerts its effects involves the interaction of its functional groups with various molecular targets. The vinyl group can participate in polymerization reactions, while the methoxy group can undergo hydrolysis to form reactive intermediates. These intermediates can then interact with biological or chemical targets, leading to the desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: An ester with similar reactivity in nucleophilic substitution reactions.
tert-Butyl carbamate: A compound with similar functional groups that can undergo similar chemical transformations.
Uniqueness
{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane is unique due to its combination of vinyl and methoxy groups attached to a silicon atom. This unique structure imparts distinct reactivity and properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
102802-55-1 |
|---|---|
Molekularformel |
C14H20O2Si |
Molekulargewicht |
248.39 g/mol |
IUPAC-Name |
[2-(2-ethenylphenyl)-1-methoxyethenoxy]-trimethylsilane |
InChI |
InChI=1S/C14H20O2Si/c1-6-12-9-7-8-10-13(12)11-14(15-2)16-17(3,4)5/h6-11H,1H2,2-5H3 |
InChI-Schlüssel |
ZHLFCPUNIMLICI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=CC1=CC=CC=C1C=C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14327968.png)
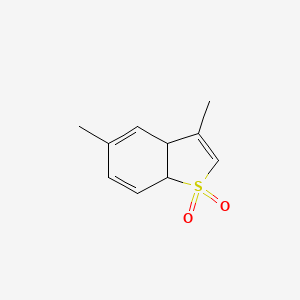
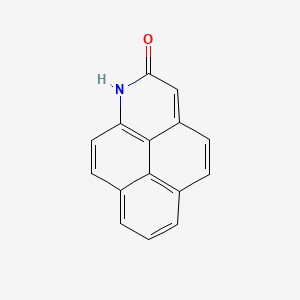
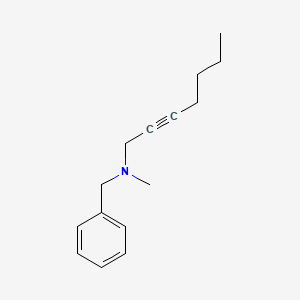
![4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol](/img/structure/B14327990.png)
![N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine](/img/structure/B14327999.png)
